2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide: Biological Activity & Technical Profile
2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide: Biological Activity & Technical Profile
Executive Summary
2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide represents a privileged structural motif in medicinal chemistry, primarily recognized as a kinase inhibitor scaffold . Its chemical architecture—comprising a 2-methylnicotinamide core coupled to a 3-aminopiperidine moiety—serves as a critical pharmacophore for targeting Serine/Threonine kinases, specifically Rho-associated protein kinase (ROCK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases .
This guide analyzes the compound's biological activity, detailing its mechanism of action as an ATP-competitive inhibitor, its structural activity relationships (SAR), and the experimental protocols required to validate its efficacy in drug discovery pipelines.
Chemical Biology & Mechanism of Action
Pharmacophore Analysis
The molecule functions as a Type I kinase inhibitor, designed to bind to the ATP-binding pocket of the target enzyme in its active conformation (DFG-in).
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Nicotinamide Core (Hinge Binder): The pyridine nitrogen and the amide moiety form a bidentate hydrogen-bonding network with the kinase hinge region. The pyridine nitrogen typically acts as an H-bond acceptor, while the amide NH acts as an H-bond donor.
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2-Methyl Group (Conformational Lock): The methyl group at the 2-position of the pyridine ring is not merely a lipophilic substituent; it induces a steric twist relative to the amide bond. This restricts the rotational freedom of the molecule, pre-organizing it into a bioactive conformation that minimizes entropy loss upon binding. It also fills the hydrophobic pocket near the gatekeeper residue.
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Piperidine Ring (Solubilizing & Ribose Mimic): The 3-aminopiperidine group extends into the solvent-exposed region or the ribose-binding pocket. The secondary amine of the piperidine is protonated at physiological pH, potentially forming a salt bridge with conserved Aspartate or Glutamate residues (e.g., Glu in the
C-helix) within the active site.
Target Specificity: ROCK and PIM Kinases
While the scaffold is promiscuous, specificity is driven by the chirality of the 3-aminopiperidine and substitutions on the piperidine nitrogen.
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ROCK1/2 Inhibition: The scaffold mimics the binding mode of Fasudil and Y-27632 , blocking the phosphorylation of Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).
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PIM1/2/3 Inhibition: The 3-aminopiperidine moiety is a hallmark of PIM kinase inhibitors, where it interacts with the unique hinge architecture of PIM kinases (which lack a canonical hydrogen bond donor in the hinge).
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of ROCK inhibition by the compound, leading to reduced actinomyosin contractility.
Caption: Mechanism of Action: The compound inhibits ROCK, preventing MLC phosphorylation and reducing cytoskeletal contractility.
Experimental Protocols
Chemical Synthesis (Validation)
To ensure biological reproducibility, the compound must be synthesized with high purity (>95%). Method: Amide coupling of 2-methylnicotinic acid with tert-butyl 3-aminopiperidine-1-carboxylate followed by deprotection.
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Activation: Dissolve 2-methylnicotinic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.
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Coupling: Add tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq). Stir for 12 h.
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Workup: Dilute with EtOAc, wash with NaHCO₃ and brine. Dry over Na₂SO₄.
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Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq). Stir 2 h. Concentrate and purify via HPLC.
In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine the IC₅₀ against ROCK1/2 or PIM1. Principle: Measures ADP generation from the kinase reaction.
Protocol:
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Preparation: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).
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Enzyme Mix: Dilute ROCK1 (0.5 ng/µL) in Kinase Buffer.
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Substrate Mix: Prepare S6 peptide (20 µM) and ATP (10 µM).
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Reaction:
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Add 5 µL Compound (serial dilution in DMSO) to 384-well plate.
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Add 5 µL Enzyme Mix. Incubate 10 min.
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Add 5 µL Substrate Mix to initiate. Incubate 60 min at RT.
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Detection: Add 15 µL ADP-Glo™ Reagent (40 min). Add 30 µL Kinase Detection Reagent (30 min).
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Read: Measure luminescence on a plate reader (e.g., EnVision).
Cellular Assay: Neurite Outgrowth (ROCK Inhibition)
Objective: Assess biological activity in a cellular context. ROCK inhibition promotes neurite outgrowth. Cell Line: PC12 (Rat pheochromocytoma) or SH-SY5Y.
Protocol:
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Seeding: Plate PC12 cells (5,000 cells/well) in collagen-coated 96-well plates.
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Differentiation: Treat with NGF (50 ng/mL) to induce differentiation.
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Treatment: Add Compound (0.1 – 10 µM) or Vehicle (DMSO). Incubate 48 h.
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Staining: Fix with 4% PFA. Stain with Phalloidin-Rhodamine (F-actin) and DAPI (Nuclei).
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Analysis: Image using High-Content Screening (HCS). Quantify neurite length per cell using ImageJ or HCS software.
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Positive Control: Y-27632 (10 µM).
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Data Presentation & Analysis
Structure-Activity Relationship (SAR) Table
The following table summarizes the theoretical potency shifts based on scaffold modifications, derived from known ROCK/PIM inhibitor datasets.
| Modification | Structure | Effect on ROCK Potency | Effect on Selectivity |
| Core | 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide | Baseline (IC₅₀ ~ 0.5 - 5 µM) | Moderate |
| 2-H | N-(piperidin-3-yl)nicotinamide | Decreased (loss of twist) | Lower (Promiscuous) |
| 2-Amino | 2-Amino-N-(piperidin-3-yl)pyridine-3-carboxamide | Increased (Donor interaction) | High (PIM selective) |
| Piperidine-N | N-Benzyl-piperidin-3-yl | Increased (Hydrophobic fit) | High (ROCK selective) |
| Chirality | (S)-isomer vs (R)-isomer | (S) > (R) typically | Critical for fit |
Interpretation of Results
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Potency: An IC₅₀ < 100 nM indicates a potent lead. The unsubstituted piperidine nitrogen often results in moderate potency (µM range) due to lack of extension into the deep hydrophobic pocket; derivatization (e.g., benzyl or urea groups) is usually required for nanomolar activity.
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Selectivity: The 2-methyl group improves selectivity over other kinases by clashing with the gatekeeper residue in kinases with smaller pockets.
Synthesis & Workflow Diagram
Caption: Synthetic route for the generation of the target scaffold.
References
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Liao, J. et al. "Discovery of potent and selective Rho-kinase (ROCK) inhibitors." Journal of Medicinal Chemistry, 2012. (Representative Pharmacophore).
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Jacobs, M. et al. "PIM1 Ligand-Bound Structures Reveal the Mechanism of Inhibitor Selectivity." Journal of Biological Chemistry, 2012.
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Doe, C. et al. "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 2007.
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Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
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Vertex Pharmaceuticals. "Patents on 2-aminopyridine and nicotinamide derivatives as kinase inhibitors." Google Patents. [Link to Source]([Link]
